molecular formula C21H36N2O4 B6120378 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine

Cat. No.: B6120378
M. Wt: 380.5 g/mol
InChI Key: PHGXJXLXNWWIJV-UHFFFAOYSA-N
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Description

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound that may have potential applications in various scientific fields. This compound features multiple functional groups, including piperidine, furan, and oxolane, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl halide under basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction using a suitable furan derivative.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate diol precursors.

    Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O4/c1-24-13-11-22-9-7-18(8-10-22)14-23(15-19-4-3-12-26-19)16-20-5-6-21(27-20)17-25-2/h5-6,18-19H,3-4,7-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGXJXLXNWWIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CN(CC2CCCO2)CC3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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